1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL
Description
This compound features a 2,6-dimethylpiperidine moiety linked via a propan-2-ol chain to a 1H-indol-1-yl group substituted at position 3 with a (hydroxyimino)methyl functional group.
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-6-5-7-15(2)22(14)13-17(23)12-21-11-16(10-20-24)18-8-3-4-9-19(18)21/h3-4,8-11,14-15,17,23-24H,5-7,12-13H2,1-2H3/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVGMPHVDOWDO-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(CN2C=C(C3=CC=CC=C32)C=NO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1CC(CN2C=C(C3=CC=CC=C32)/C=N/O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the piperidine ring and the oxime group. Common reagents used in these reactions include indole-3-carbaldehyde, 2,6-dimethylpiperidine, and hydroxylamine. The reaction conditions may involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to an amine.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under controlled temperatures
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the indole core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations:
Structural Backbone Variations: The target compound’s 2,6-dimethylpiperidine distinguishes it from Imp. B(EP) and pindolol, which utilize isopropylamino groups. Piperidine’s rigidity and lipophilicity may enhance CNS penetration compared to flexible alkylamines . The hydroxyimino group on the indole is unique among the analogs. This group’s polarity contrasts with the dimethylamino substituent in DB08447, suggesting divergent solubility and target interactions (e.g., metal chelation or oxidative stability) .
Indole Substitution Patterns :
- The indol-1-yl position in the target compound differs from pindolol’s indol-4-yloxy group. Positional differences significantly impact receptor binding; for example, pindolol’s 4-yloxy group is critical for β-adrenergic antagonism .
- DB08447’s indol-7-yl substitution highlights how indole position influences target specificity (e.g., phospholipase A2 vs. adrenergic receptors) .
Linker and Solubility: The propan-2-ol linker is shared with pindolol and Imp. B(EP), a hallmark of β-blockers. However, the target compound’s hydroxyimino group may reduce aqueous solubility compared to pindolol’s hydroxyl-propoxy chain .
Biological Activity
The compound 1-(2,6-Dimethylpiperidin-1-yl)-3-{3-[(E)-(hydroxyimino)methyl]-1H-indol-1-yl}propan-2-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula
The molecular formula for this compound is .
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Activity : Similar compounds have shown effectiveness against viruses like HIV by inhibiting reverse transcriptase (RT) activity. This mechanism may also apply to our compound, suggesting potential use as an antiviral agent .
- Antibacterial Properties : The compound's structure suggests it could interfere with bacterial quorum sensing and biofilm formation. Compounds with similar piperidine structures have demonstrated such activities against Pseudomonas aeruginosa .
- Neuroprotective Effects : The piperidine moiety is often associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Antiviral Efficacy
In a study evaluating similar compounds, derivatives exhibited EC50 values ranging from 0.19 to 1.40 μM against HIV strains. These findings highlight the potential of related structures to inhibit viral replication effectively .
Antibacterial Activity
A recent investigation into related compounds showed significant biofilm inhibition (68.67% at 20 μM) against Pseudomonas aeruginosa. The mechanism involved disrupting iron uptake and quorum sensing pathways, which could be relevant for our compound as well .
Case Study 1: HIV Inhibition
A series of piperidine derivatives were synthesized and tested for their ability to inhibit HIV replication. The most effective compounds had structural similarities to the target compound, with notable activity against resistant strains of the virus.
| Compound | EC50 (μM) | Resistance Level |
|---|---|---|
| Compound A | 0.19 | Wild-type |
| Compound B | 1.05 | E138K strain |
| Target Compound | TBD | TBD |
Case Study 2: Biofilm Inhibition
In another study focusing on biofilm-forming bacteria, a compound structurally related to our target was shown to disrupt biofilm formation significantly.
| Compound | Biofilm Inhibition (%) | Concentration (μM) |
|---|---|---|
| Compound X | 68.67% | 20 |
| Target Compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,6-dimethylpiperidin-1-yl)-3-{3-[(E)-(hydroxyimino)methyl]-1H-indol-1-yl}propan-2-ol?
- Methodology :
- Catalytic methods : Use acid catalysts like p-toluenesulfonic acid (p-TSA) for condensation reactions, as demonstrated in similar indole derivatives (e.g., 3,3-di(1H-indol-3-yl)indol-2-ones) .
- Multi-step synthesis : Employ palladium-catalyzed reductive cyclization for nitroarene intermediates, ensuring controlled reaction conditions (e.g., formic acid derivatives as CO surrogates) .
- Purification : Utilize column chromatography with polar/non-polar solvent systems and validate purity via HPLC (C18 columns, acetonitrile/water gradients) .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm piperidine and indole ring substitution patterns. Compare chemical shifts with analogs (e.g., 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one) .
- X-ray crystallography : Resolve stereochemistry of the (E)-hydroxyimino group by analyzing single-crystal structures of related compounds (e.g., Pharmacopeial Forum standards for hydroxyimino-piperidine derivatives) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns using NIST reference data .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Hazard mitigation : Follow OSHA HCS guidelines for acute toxicity (Category 4, H302) and skin/eye irritation (Category 2, H315/H319). Use fume hoods to avoid inhalation of aerosols .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Implement emergency eyewash stations and ventilated storage .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Kinetic studies : Conduct accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation via HPLC. Compare with structurally related hydroxyimino compounds (e.g., 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol) .
- pH-dependent tautomerism : Use UV-Vis spectroscopy to track equilibrium shifts between keto-enol forms in buffered solutions (pH 3–9) .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent NMR or bioactivity results?
- Methodology :
- Data validation : Cross-reference spectral data with computational models (e.g., DFT-based NMR predictions) .
- Batch analysis : Test multiple synthetic batches for impurities (e.g., residual catalysts or isomers) using LC-MS and Pharmacopeial impurity standards .
Q. What catalytic mechanisms explain the compound’s reactivity in cross-coupling or cyclization reactions?
- Methodology :
- Mechanistic probes : Use deuterium labeling or kinetic isotope effects to study palladium-catalyzed steps (e.g., reductive elimination in nitroarene cyclization) .
- In situ monitoring : Employ Raman spectroscopy to track intermediate formation during acid-catalyzed indole functionalization .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodology :
- ICH guidelines : Implement QbD principles to identify critical process parameters (CPPs) affecting impurity levels (e.g., reaction time, temperature) .
- Advanced analytics : Use UPLC-QTOF-MS to detect trace impurities (e.g., diastereomers or oxidation byproducts) and compare with Pharmacopeial reference standards .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
